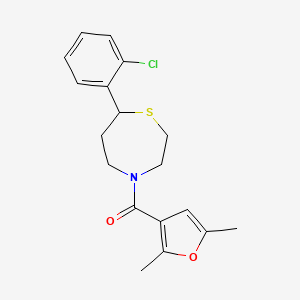
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain modulation, appetite regulation, and immune function. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a research tool in studying the endocannabinoid system.
Mécanisme D'action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When it binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and physiological effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to stimulate appetite and reduce nausea, making it a potential therapeutic agent for conditions such as chemotherapy-induced nausea and anorexia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a variety of tissues and organs. However, one limitation is that its synthesis is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Orientations Futures
There are several future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as chronic pain, anorexia, and nausea. Another area of interest is its potential use as a research tool in studying the endocannabinoid system and its role in various physiological processes. Additionally, there is ongoing research into the development of novel synthetic cannabinoids with improved therapeutic profiles and fewer side effects.
Méthodes De Synthèse
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone involves several steps, starting with the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-amino-4-thiazepanone to form the thiazepanone intermediate, which is subsequently reacted with 2-chlorophenyl magnesium bromide to form the final product. The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Applications De Recherche Scientifique
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various tissues and organs.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFWOSIKAFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,5-dimethylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


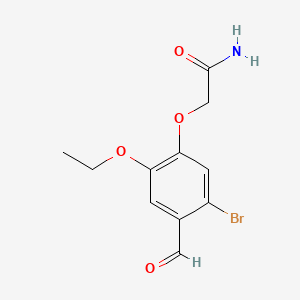
![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)
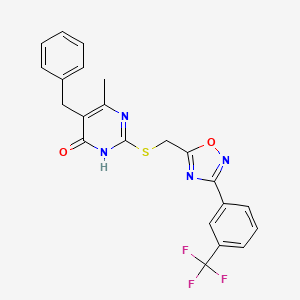
![3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2786274.png)
![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)
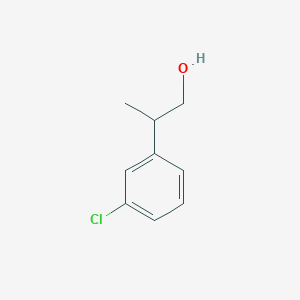
![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)
![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)
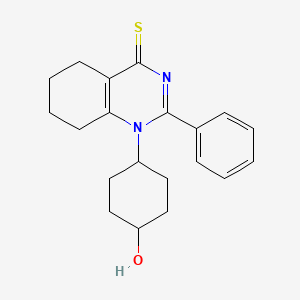
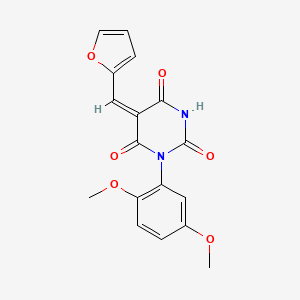
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)